molecular formula C7H5ClN2O2S B7934585 7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 19477-12-4

7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B7934585
CAS No.: 19477-12-4
M. Wt: 216.65 g/mol
InChI Key: YFIQALNGUVTNHV-UHFFFAOYSA-N
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Description

7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of 1,2,4-benzothiadiazine-1,1-dioxides. This compound is characterized by a benzene ring fused to a thiadiazine ring, with a chlorine atom at the 7th position and two oxygen atoms attached to the sulfur atom, forming a dioxide. It has garnered significant interest due to its diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzenesulfonamide with chlorinating agents under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the cyclization process, leading to the formation of the desired thiadiazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can introduce bromine or iodine atoms, while alkylation can add alkyl groups, enhancing the compound’s biological activity .

Scientific Research Applications

7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets various enzymes and receptors, including potassium channels (KATP) and AMPA receptors.

    Pathways Involved: It modulates ion channels and neurotransmitter receptors, leading to its antihypertensive and neuroprotective effects. .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide stands out due to its broader spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties, which are not as prominent in the similar compounds listed above. Its unique structure allows for diverse chemical modifications, enhancing its potential for various therapeutic applications .

Properties

IUPAC Name

7-chloro-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O2S/c8-5-1-2-6-7(3-5)13(11,12)10-4-9-6/h1-4H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIQALNGUVTNHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)S(=O)(=O)N=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40434527
Record name 7-Chloro-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19477-12-4
Record name 19477-12-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70456
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Chloro-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-amino-5-chlorobenzenesulphonamide (obtained according to J. Chem. Soc. Perkin I, 1043-1047, 1979) and ethyl orthoformate (40 mL) is heated at boiling for 30 minutes in an open vessel. The volume of the mixture is reduced by half under reduced pressure. The precipitate obtained is collected by filtration, washed with ether and dried.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl orthoformate
Quantity
40 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
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7-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

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